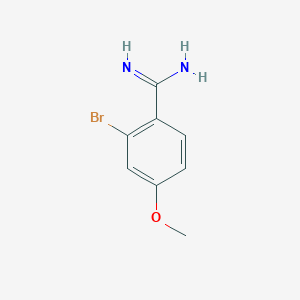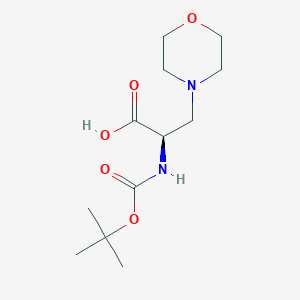![molecular formula C22H19N3O3 B12272422 N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12272422.png)
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-4-oxo-4H-chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[4-(1-metil-1H-pirazol-4-il)fenil]etil}-4-oxo-4H-croman-2-carboxamida es un compuesto orgánico complejo que pertenece a la clase de los derivados de croman
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-{2-[4-(1-metil-1H-pirazol-4-il)fenil]etil}-4-oxo-4H-croman-2-carboxamida generalmente implica reacciones orgánicas de varios pasos. Un método común incluye la condensación de ácido 4-oxo-4H-croman-2-carboxílico con 2-[4-(1-metil-1H-pirazol-4-il)fenil]etilamina en condiciones controladas. La reacción se lleva a cabo generalmente en presencia de un agente de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) y una base como trietilamina para facilitar la formación del enlace amida.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para obtener mayores rendimientos y pureza, involucrando a menudo reactores automatizados y estrictas medidas de control de calidad. La recuperación y el reciclaje de solventes, así como la gestión de residuos, son aspectos cruciales de la síntesis industrial para garantizar el cumplimiento ambiental y la rentabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
N-{2-[4-(1-metil-1H-pirazol-4-il)fenil]etil}-4-oxo-4H-croman-2-carboxamida puede experimentar varias reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse utilizando agentes como permanganato de potasio o peróxido de hidrógeno, lo que conduce a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio, lo que da como resultado formas reducidas del compuesto.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrofílica, dependiendo de los grupos funcionales presentes.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o neutro.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Agentes halogenantes como N-bromosuccinimida (NBS) para la bromación.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
N-{2-[4-(1-metil-1H-pirazol-4-il)fenil]etil}-4-oxo-4H-croman-2-carboxamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como compuesto bioactivo con propiedades antimicrobianas o anticancerígenas.
Medicina: Se explora su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de N-{2-[4-(1-metil-1H-pirazol-4-il)fenil]etil}-4-oxo-4H-croman-2-carboxamida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a una respuesta biológica. Las vías y los objetivos exactos dependen de la aplicación específica y a menudo se dilucidan a través de estudios de acoplamiento molecular y ensayos bioquímicos.
Comparación Con Compuestos Similares
Compuestos similares
- 2-(1-metil-1H-pirazol-4-il)morfolina
- 4-[2-(1H-Pirazol-1-il)etil]piperidina
- Cloruro de 3-cloro-5-metil-1-[2-(4-morfolinil)etil]-1H-pirazol-4-il (fenil)metanona
Singularidad
N-{2-[4-(1-metil-1H-pirazol-4-il)fenil]etil}-4-oxo-4H-croman-2-carboxamida es única debido a su combinación específica de grupos funcionales, que le confieren propiedades químicas y biológicas distintas. Su parte croman, junto con el anillo de pirazol, proporciona un andamiaje versátil para modificaciones y aplicaciones adicionales.
Propiedades
Fórmula molecular |
C22H19N3O3 |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C22H19N3O3/c1-25-14-17(13-24-25)16-8-6-15(7-9-16)10-11-23-22(27)21-12-19(26)18-4-2-3-5-20(18)28-21/h2-9,12-14H,10-11H2,1H3,(H,23,27) |
Clave InChI |
DOLNFXVVWKXHQP-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5S)-3-Oxo-2,5,6,7-tetrahydro-3h-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B12272357.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12272368.png)
![N-{[3-(trifluoromethyl)phenyl]methyl}cyclopropanecarboxamide](/img/structure/B12272369.png)
![2-(4-Chlorophenyl)-3-(2-methylsulfonylpyrimidin-4-yl)imidazo[1,2-a]pyrazine](/img/structure/B12272371.png)
![2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12272375.png)

![O3-tert-butyl O9-ethyl 3-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B12272387.png)

![3-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B12272397.png)
![(S)-[2'-(2-naphthylmethyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine](/img/structure/B12272398.png)
![3-(4-methoxyphenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide](/img/structure/B12272407.png)
![[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl][(2-fluorophenyl)methyl]methylamine](/img/structure/B12272412.png)
![(1S, 3R, 4R)-2-Boc-2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester](/img/structure/B12272428.png)
